molecular formula C9H12ClN B096865 Cinnamylamine hydrochloride CAS No. 17480-08-9

Cinnamylamine hydrochloride

Cat. No.: B096865
CAS No.: 17480-08-9
M. Wt: 169.65 g/mol
InChI Key: RHJVYCBQGSIGEG-KQGICBIGSA-N
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Description

Cinnamylamine hydrochloride is an aromatic amine compound derived from cinnamylamine. It is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects. This compound is also an essential precursor for energetic materials and is derived from l-phenylalanine .

Mechanism of Action

Target of Action

Cinnamylamine hydrochloride is an aromatic compound derived from L-phenylalanine . It is used in the synthesis of biologically active molecules, including drugs and energetic materials . The primary target of this compound is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme has been demonstrated to have high activity in the conversion of cinnamaldehyde to cinnamylamine .

Mode of Action

The mode of action of this compound involves its interaction with Cv-ωTA. This enzyme catalyzes the conversion of cinnamaldehyde to cinnamylamine . The process is part of a larger biosynthetic pathway that starts with L-phenylalanine .

Biochemical Pathways

The biochemical pathway of this compound starts with L-phenylalanine . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli are involved in the conversion of cinnamic acid to cinnamaldehyde . Then, Cv-ωTA catalyzes the conversion of cinnamaldehyde to cinnamylamine .

Result of Action

The result of the action of this compound is the production of cinnamylamine . This compound is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects . It is also an essential precursor for energetic compounds .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the yield of cinnamylamine in engineered E. coli reached 523.15 mg/L by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation . This suggests that the metabolic environment and the availability of necessary cofactors can significantly influence the production of cinnamylamine.

Biochemical Analysis

Biochemical Properties

Cinnamylamine hydrochloride interacts with various enzymes and proteins. The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .

Cellular Effects

The production of this compound can be influenced by various cellular processes. For instance, the overexpression or knockout of certain native global transcription factors and resistance genes can regulate the catalytic rate of NADPH-dependent carboxylic acid reductase from Neurospora crassa (ncCAR), which is involved in the synthesis of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the conversion of cinnamaldehyde to cinnamylamine, a process catalyzed by the enzyme Cv-ωTA .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, saturation mutagenesis of Cv-ωTA at key amino acid residues was performed, and Cv-ωTA Y168G had the highest conversion rate with 88.56 mg/L cinnamylamine obtained after 4 h of fermentation .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a part of the pathway that converts cinnamic acid to cinnamaldehyde, a process that involves the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamylamine hydrochloride can be synthesized through various chemical methods. One common method involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum. This enzyme demonstrates high activity in converting cinnamaldehyde to cinnamylamine . Another method involves the reduction of cinnamic acid to cinnamaldehyde using carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from Escherichia coli .

Industrial Production Methods: In industrial settings, this compound is primarily produced through chemical synthesis. The process involves a series of chemical reactions starting from compounds such as cinnamaldehyde, cinnamyl alcohol, or cinnamonitrile as precursors. The chemical synthesis process is relatively mature and has a high conversion rate .

Chemical Reactions Analysis

Types of Reactions: Cinnamylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Cinnamylamine can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include cinnamyl alcohol, cinnamaldehyde, and various substituted cinnamylamine derivatives .

Comparison with Similar Compounds

    Cinnamaldehyde: A precursor in the synthesis of cinnamylamine.

    Cinnamic acid: Another precursor used in the production of cinnamylamine.

    Cinnamyl alcohol: A related compound that can be converted to cinnamylamine.

Uniqueness: Cinnamylamine hydrochloride is unique due to its versatile applications in synthesizing bioactive molecules and energetic materials. Its ability to undergo various chemical reactions and its role as a precursor in multiple synthetic pathways highlight its significance in both scientific research and industrial applications .

Properties

IUPAC Name

(E)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJVYCBQGSIGEG-KQGICBIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5586-89-0, 17480-08-9
Record name Cinnamylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamylamine hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-phenylprop-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-phenylprop-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMYLAMINE HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K2HTU6KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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